molecular formula C21H25N3O4 B5149786 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide

3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide

カタログ番号: B5149786
分子量: 383.4 g/mol
InChIキー: FGCBPKKPNJMSRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CUDC-305 and has been studied for its ability to inhibit histone deacetylases (HDACs), which play a role in cancer development and progression.

作用機序

CUDC-305 inhibits 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide by binding to the active site of the enzyme, preventing it from deacetylating histones. This leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. CUDC-305 also inhibits EGFR and HER2 by binding to the ATP-binding site of the receptors, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its HDAC inhibitory activity, CUDC-305 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response to cancer cells. CUDC-305 has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of CUDC-305 is its potency and selectivity for 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, EGFR, and HER2. This makes it a useful tool for studying the role of these targets in cancer development and progression. However, one limitation of CUDC-305 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CUDC-305 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the study of CUDC-305. One direction is to further investigate its mechanism of action and identify other targets that it may inhibit. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, clinical trials are needed to determine the safety and efficacy of CUDC-305 in humans. Finally, CUDC-305 may have potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative diseases and inflammatory diseases.

合成法

The synthesis of CUDC-305 involves several chemical reactions starting with 3-methoxybenzoic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-4-aminophenol to form an amide. The resulting amide is then reacted with 4-(4-morpholinyl)butyric acid to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields and purity.

科学的研究の応用

CUDC-305 has been studied extensively for its potential as a therapeutic agent in cancer treatment. 3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide are enzymes that regulate gene expression and play a role in cancer development and progression. CUDC-305 has been shown to inhibit this compound, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In addition to its HDAC inhibitory activity, CUDC-305 has also been shown to inhibit other targets, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer.

特性

IUPAC Name

3-methoxy-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-12-17(22-21(26)16-4-3-5-18(13-16)27-2)6-7-19(15)23-20(25)14-24-8-10-28-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCBPKKPNJMSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。